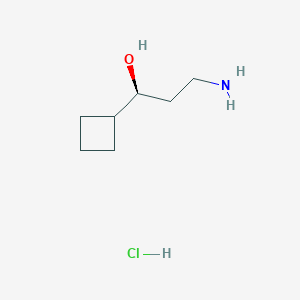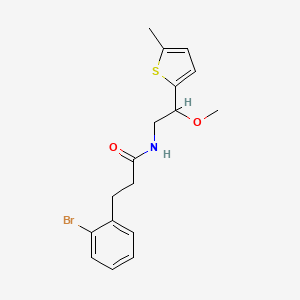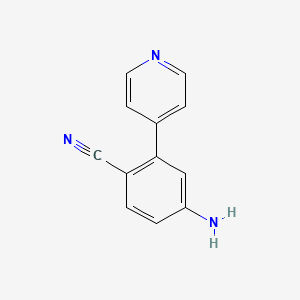
2-Cyclohexen-1-yl-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclohexen-1-yl azide is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.158 g/mol . The compound is also known by other names, including 3-azido-cyclohexene and 3-azidocyclohexene .
Synthesis Analysis
The synthesis of 2-Cyclohexen-1-yl azide involves several methods. Notably, it can be prepared via the reaction of cyclohexenone with an appropriate azide reagent. The exact synthetic procedures may vary, but literature references include the Journal of the American Chemical Society and The Journal of Organic Chemistry .
Scientific Research Applications
Regiospecific and Enantioselective Syntheses
Regiospecific Copper(I)-Catalyzed Cycloadditions : A novel method for regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides on solid-phase has been developed. This methodology allows for the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrating compatibility with solid-phase peptide synthesis and achieving high conversion and purity rates (Tornøe, Christensen, & Meldal, 2002).
Spiroheterocyclic Frameworks via Regioselective Synthesis : The regioselective 1,3-dipolar cycloaddition reaction has been utilized to synthesize dispiro[oxindole-cyclohexanone]pyrrolidines and dispiro[oxindole-hexahydroindazole]pyrrolidines, showcasing a novel entry into spiroheterocyclic frameworks. This highlights the versatility of cycloaddition reactions in creating complex molecular architectures (Raj & Raghunathan, 2001).
Enantioselective Construction of Polycyclic Spirooxindoles : Employing prolinosulfonamides as catalysts for the enantioselective 1,3-dipolar cycloaddition of 2-cyclohexene-1-one and azomethine ylides generated in situ from isatins and amino esters has led to the development of novel polycyclic spirooxindole scaffolds. This method achieves high yield, diastereo-, and enantioselectivity, creating scaffolds with three contiguous stereocenters (Xiao et al., 2014).
Bioorthogonal Reactions and Cycloadditions
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The SPAAC reaction has been optimized to reduce nonspecific binding and improve sensitivity in azide detection, contributing to bioconjugation applications. By preventing undesired reactions and improving specificity, SPAAC becomes a more effective tool for biomolecule labeling in complex systems (van Geel et al., 2012).
Cu-Free Click Chemistry for Biomolecule Labeling : The development of a hydrophilic azacyclooctyne (DIMAC) for Cu-free click chemistry has addressed the issue of hydrophobicity compromising bioavailability in azide-labeled proteins and cells. This synthesis enhances the sensitivity of azide detection by reducing nonspecific binding, showcasing an advancement in bioconjugation techniques (Sletten & Bertozzi, 2008).
properties
IUPAC Name |
3-azidocyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-9-8-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAWZKUTSDQAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)
![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)


![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)
![2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)


![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2516298.png)
![Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516302.png)
![6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516303.png)
